molecular formula C22H30Cl3N3O2 B12707932 Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride CAS No. 87576-02-1

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-,dihydrochloride

Cat. No.: B12707932
CAS No.: 87576-02-1
M. Wt: 474.8 g/mol
InChI Key: IEBAVWUNZZAYFK-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenoxy group, a diazepin ring, and an acetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Diazepin Ring Formation: The next step involves the formation of the diazepin ring through a cyclization reaction, often using a diamine precursor and a suitable cyclizing agent.

    Coupling Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the diazepin ring, potentially altering its structure and reactivity.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, 2-(4-bromophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a bromine atom instead of chlorine.

    Acetamide, 2-(4-fluorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of Acetamide, 2-(4-chlorophenoxy)-N-(2-(hexahydro-4-(phenylmethyl)-1H-1,4-diazepin-1-yl)ethyl)-, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may influence its reactivity and interactions with molecular targets, distinguishing it from similar compounds with different halogen substitutions.

Properties

CAS No.

87576-02-1

Molecular Formula

C22H30Cl3N3O2

Molecular Weight

474.8 g/mol

IUPAC Name

N-[2-(4-benzyl-1,4-diazepan-1-yl)ethyl]-2-(4-chlorophenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C22H28ClN3O2.2ClH/c23-20-7-9-21(10-8-20)28-18-22(27)24-11-14-25-12-4-13-26(16-15-25)17-19-5-2-1-3-6-19;;/h1-3,5-10H,4,11-18H2,(H,24,27);2*1H

InChI Key

IEBAVWUNZZAYFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)CC2=CC=CC=C2)CCNC(=O)COC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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